Product packaging for Benz[h]isoquinoline, 7-bromo-(Cat. No.:)

Benz[h]isoquinoline, 7-bromo-

Cat. No.: B14798886
M. Wt: 258.11 g/mol
InChI Key: PRRYFGFQKPKNQM-UHFFFAOYSA-N
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Description

Contextualization of Benz[h]isoquinoline Scaffolds within Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a diverse class of organic compounds characterized by the fusion of benzene (B151609) rings with a nitrogen-containing heterocyclic ring. nih.govresearchgate.net These compounds are analogues of polycyclic aromatic hydrocarbons (PAHs), where one or more carbon atoms are replaced by nitrogen. researchgate.net PANHs are found in the environment, often co-occurring with PAHs in contaminated sites, and are of interest due to their unique electronic properties and biological activities. researchgate.netacs.orgnih.gov

The benz[h]isoquinoline scaffold is a specific type of PANH, consisting of a benzene ring fused to an isoquinoline (B145761) system. nih.gov Isoquinoline itself is a structural isomer of quinoline (B57606), composed of a benzene ring fused to a pyridine (B92270) ring. amerigoscientific.com The fusion of the additional benzene ring to form the benz[h]isoquinoline structure creates a more extended and rigid aromatic system, which can influence its interactions with biological targets and its photophysical properties. jst.go.jpontosight.ai The synthesis of the core benz[h]isoquinoline structure can be achieved through various methods, including photochemical cyclodehydrogenation of stilbazole derivatives and other multi-step synthetic sequences. chemicalbook.com

The structural diversity and therapeutic importance of isoquinoline-based frameworks have made them a privileged scaffold in medicinal chemistry. nih.gov They form the core of many naturally occurring alkaloids with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.comrsc.org Consequently, the development of synthetic routes to functionalized benz[h]isoquinolines is an active area of research. jst.go.jpmdpi.com

Academic Significance of Selective Halogenation, with Emphasis on Bromination, in Complex Heterocyclic Systems

Selective halogenation, and particularly bromination, is a powerful tool in synthetic organic chemistry for the functionalization of complex heterocyclic systems. The introduction of a bromine atom onto an aromatic scaffold can significantly alter its electronic properties and reactivity. Brominated heterocycles serve as versatile synthetic intermediates, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. beilstein-journals.org

The position of bromination on the heterocyclic core is crucial and can be controlled through various synthetic strategies. For instance, in quinoline systems, the C5-position can be selectively brominated using copper-promoted reactions with alkyl bromides as the halogen source. beilstein-journals.org Other methods for the bromination of quinolines and isoquinolines include gas-phase reactions at high temperatures, which can yield different isomers depending on the reaction conditions. researchgate.net The development of efficient and site-selective halogenation methods is a continuing area of focus, as it provides access to a wider range of functionalized building blocks for drug discovery and materials science.

For the benz[h]isoquinoline system, the introduction of a bromine atom at the 7-position, creating 7-bromo-benz[h]isoquinoline, provides a key handle for further synthetic modifications. This specific functionalization allows for the precise introduction of other chemical moieties at this position, enabling the systematic exploration of structure-activity relationships in the development of new bioactive compounds or functional materials.

Research Trajectories and Future Prospects for Benz[h]isoquinoline, 7-bromo- in Contemporary Organic Chemistry and Related Fields

While specific research on 7-bromo-benz[h]isoquinoline is still emerging, the broader field of functionalized benz[h]isoquinolines points towards several promising research trajectories. The versatility of the bromo-substituent as a synthetic handle makes 7-bromo-benz[h]isoquinoline a valuable precursor for the synthesis of a diverse library of derivatives.

In medicinal chemistry, these derivatives could be explored for a range of therapeutic applications, leveraging the known biological activities of the isoquinoline and benz[h]isoquinoline scaffolds. amerigoscientific.comjst.go.jpontosight.ai Research could focus on developing new anticancer agents, as isoquinoline derivatives have shown promise in this area. amerigoscientific.com The synthesis of novel benz[h]isoquinoline derivatives has been pursued to evaluate their cytotoxic and antitumor properties. jst.go.jp

In the field of materials science, the extended aromatic system of benz[h]isoquinoline suggests potential applications in organic electronics. Isoquinoline-based polymers have been investigated for their conductive and optical properties. amerigoscientific.com The ability to functionalize the benz[h]isoquinoline core via the 7-bromo position could allow for the tuning of its electronic and photophysical properties, leading to the development of new materials for organic light-emitting diodes (OLEDs), sensors, or other electronic devices. ontosight.ai

Future research will likely focus on the development of efficient and scalable synthetic routes to 7-bromo-benz[h]isoquinoline and its subsequent elaboration into a wide array of novel compounds for biological screening and materials characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrN B14798886 Benz[h]isoquinoline, 7-bromo-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromobenzo[h]isoquinoline

InChI

InChI=1S/C13H8BrN/c14-13-3-1-2-10-11(13)5-4-9-6-7-15-8-12(9)10/h1-8H

InChI Key

PRRYFGFQKPKNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=NC=C3)C(=C1)Br

Origin of Product

United States

Chemical Transformations and Functionalization of the 7 Bromo Moiety in Benz H Isoquinoline

Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 7-bromo position of benz[h]isoquinoline is amenable to such transformations, providing access to a variety of functionalized analogues.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. While specific studies on 7-bromo-benz[h]isoquinoline are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted aza-aromatic systems suggests its feasibility. For instance, the Suzuki-Miyaura coupling of other bromoquinolines and bromo-isoquinolines with various arylboronic acids has been successfully demonstrated, typically employing a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like Na₂CO₃ or K₂CO₃. These reactions pave the way for the synthesis of 7-aryl-benz[h]isoquinolines, which are of interest for their potential photophysical and biological properties.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 7-Bromo-benz[h]isoquinoline

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Data not available
2 4-Methoxyphenylboronic acid PdCl₂(dppf) Na₂CO₃ Dioxane/H₂O Data not available

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific experimental data for 7-bromo-benz[h]isoquinoline is not currently available in the searched literature.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a valuable tool for the synthesis of extended π-conjugated systems. The alkynylation of 7-bromo-benz[h]isoquinoline would lead to 7-alkynyl-benz[h]isoquinolines, which could serve as precursors for more complex molecular architectures. Successful Sonogashira couplings have been reported for various bromo-substituted nitrogen heterocycles, suggesting that 7-bromo-benz[h]isoquinoline would be a viable substrate under standard conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Hypothetical Sonogashira Coupling of 7-Bromo-benz[h]isoquinoline

Entry Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF Data not available
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Diisopropylamine Toluene Data not available

This table is illustrative and based on general knowledge of Sonogashira reactions on similar substrates. Specific experimental data for 7-bromo-benz[h]isoquinoline is not currently available in the searched literature.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The application of this methodology to 7-bromo-benz[h]isoquinoline would provide access to a range of 7-amino-benz[h]isoquinoline derivatives. The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand, along with a strong base such as sodium tert-butoxide. The synthesis of novel N-arylbenzo[h]quinazolin-2-amines has been achieved via Buchwald-Hartwig coupling, indicating the potential for similar reactivity on the benz[h]isoquinoline core. beilstein-journals.org

Table 3: Hypothetical Buchwald-Hartwig Amination of 7-Bromo-benz[h]isoquinoline

Entry Amine Pd Precatalyst Ligand Base Solvent Yield (%)
1 Aniline Pd₂(dba)₃ BINAP NaOtBu Toluene Data not available
2 Morpholine Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane Data not available

This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations on similar substrates. Specific experimental data for 7-bromo-benz[h]isoquinoline is not currently available in the searched literature.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. The nitrogen atom in the benz[h]isoquinoline ring system exerts an electron-withdrawing effect, which may facilitate SNAr reactions at the 7-position, although it is generally less activated than positions α or γ to the nitrogen. The reaction of 7-bromo-benz[h]isoquinoline with strong nucleophiles, such as alkoxides or thiolates, could potentially lead to the corresponding ethers or thioethers, particularly under forcing conditions. However, without strong activating groups, SNAr reactions on such systems can be challenging.

Other C-Br Bond Transformations for Diverse Functionalization

Beyond cross-coupling and SNAr reactions, the C-Br bond in 7-bromo-benz[h]isoquinoline can be transformed through other important reactions, such as lithium-halogen exchange or Grignard reagent formation. These transformations generate highly reactive organometallic intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups.

For instance, treatment of 7-bromo-benz[h]isoquinoline with an organolithium reagent like n-butyllithium at low temperatures would likely lead to the formation of 7-lithio-benz[h]isoquinoline. This intermediate could then be reacted with electrophiles such as aldehydes, ketones, or carbon dioxide to yield the corresponding alcohols or carboxylic acid. Similarly, the formation of a Grignard reagent, 7-(magnesiobromo)benz[h]isoquinoline, could be achieved by reacting the bromo-derivative with magnesium metal. This organomagnesium compound would also serve as a powerful nucleophile for the introduction of various substituents.

Mechanistic Investigations and Theoretical Studies of Benz H Isoquinoline, 7 Bromo and Its Reaction Pathways

Computational Chemistry Approaches for Understanding Electronic and Structural Characteristics

Computational chemistry serves as a powerful tool to predict and rationalize the properties and reactivity of molecules. For complex systems like Benz[h]isoquinoline, 7-bromo-, theoretical calculations offer insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the electron density, DFT allows for the calculation of optimized geometries, electronic properties, and spectroscopic parameters with a good balance of accuracy and computational cost.

For isoquinoline (B145761) and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G* or 6-311G(d,p), have been employed to determine molecular geometries and vibrational frequencies. researchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum that, when compared with experimental data from FT-IR and FT-Raman spectroscopy, aids in the definitive assignment of vibrational bands. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energies of these orbitals and their distribution across the molecule are crucial for understanding the electronic transitions and reactivity. For instance, in related aza-PAHs, DFT calculations have shown that the HOMO and LUMO are often distributed over the entire aromatic backbone. researchgate.net The energy gap between HOMO and LUMO provides an estimate of the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net

The introduction of a bromine atom at the 7-position of the Benz[h]isoquinoline scaffold is expected to influence its electronic properties. The electron-withdrawing nature of the halogen can affect the electron density distribution and the energies of the frontier orbitals. DFT calculations can precisely quantify these effects, providing insights into how bromination alters the molecule's reactivity towards electrophilic or nucleophilic attack.

Interactive Table: Calculated Properties of a Related Aza-PAH using DFT
Property Calculated Value Reference
HOMO Energy -5.23 eV researchgate.net
LUMO Energy -1.90 eV researchgate.net
HOMO-LUMO Gap 3.33 eV researchgate.net

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, although more computationally demanding, are invaluable for obtaining precise energetic and spectroscopic data.

For quinoline (B57606) and its derivatives, both DFT and Hartree-Fock methods have been used to calculate geometric parameters and properties that depend on charge distribution. researchgate.net These calculations can predict dipole moments and atomic charges, which in turn provide qualitative predictions about the reactivity of the molecule. researchgate.net High-level ab initio calculations are particularly useful for predicting excited state properties, which are essential for understanding the fluorescence and phosphorescence characteristics of these aromatic compounds. ontosight.ai

Computational models are instrumental in mapping out the potential energy surfaces of chemical reactions. By locating transition states and calculating their energies, chemists can predict reaction barriers and determine the most likely reaction pathways. This is particularly valuable for understanding the mechanisms of complex organic reactions, such as the synthesis of isoquinoline derivatives. researchgate.net

For instance, in the synthesis of related heterocyclic systems, computational studies have been used to rationalize the regioselectivity of reactions by comparing the activation energies of different possible pathways. nih.gov The mechanism for the formation of benzimidazo[2,1-a]isoquinolines has been supported by the isolation of reaction intermediates, with computational studies helping to understand the role of various substituents. nih.gov Similarly, for Benz[h]isoquinoline, 7-bromo-, computational modeling could be used to explore its participation in reactions like palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions, identifying the transition state structures and activation energies involved.

Advanced Spectroscopic and Diffraction Studies for Molecular Structure Elucidation of Novel Derivatives

The synthesis of new derivatives of Benz[h]isoquinoline, 7-bromo- necessitates robust methods for structural characterization. High-resolution spectroscopy and X-ray crystallography are the cornerstones of molecular structure elucidation in the solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For complex aromatic systems like Benz[h]isoquinoline derivatives, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguous assignment of all proton and carbon signals. researchgate.net

In the ¹H NMR spectra of isoquinoline derivatives, the chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern. uncw.edursc.org For instance, the presence of a bromine atom at the 7-position would be expected to influence the chemical shifts of the neighboring protons. The analysis of through-bond correlations in HMBC spectra is particularly crucial for establishing the connectivity between different parts of the molecule, confirming the fusion of the benzene (B151609) and isoquinoline rings and the position of substituents. researchgate.net In some cases, anomalous NMR spectra with significant line broadening have been observed for certain isoquinoline derivatives, which can be influenced by solvent effects and potential equilibria in solution. ias.ac.in

Interactive Table: Representative ¹H NMR Data for a Substituted Isoquinoline Derivative
Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
H-1 9.33 s -
H-5 7.91 d 8.8
H-6 7.82 m -
H-8 7.69 dd 1.7, 1.7

Data is for a representative bromo-substituted isoquinoline derivative and not Benz[h]isoquinoline, 7-bromo- itself. rsc.org

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

For numerous isoquinoline derivatives and related heterocyclic compounds, single-crystal X-ray diffraction has been used to confirm their molecular structures. researchgate.netrsc.org This has been particularly important in cases of ambiguous regiochemistry, where NMR data alone might not be sufficient for a definitive assignment. beilstein-journals.org X-ray analysis reveals the planarity of the aromatic system and how substituents may cause distortions. researchgate.net Furthermore, it elucidates the nature of intermolecular forces, such as π-π stacking and hydrogen bonding, which govern the packing of molecules in the crystal. researchgate.netnih.gov For novel derivatives of Benz[h]isoquinoline, 7-bromo-, obtaining single crystals suitable for X-ray diffraction would be a key goal to unequivocally confirm their structure and study their solid-state packing.

Advanced Applications and Design Principles in Chemical Sciences

Benz[h]isoquinoline, 7-bromo- as a Versatile Synthetic Building Block

The 7-bromo substituent on the benz[h]isoquinoline scaffold serves as a key functional handle for a variety of chemical transformations. This allows for the elaboration of the core structure into more complex and functionally diverse molecules. The inherent reactivity of the carbon-bromine bond, particularly in metal-catalyzed cross-coupling reactions, makes it an ideal starting point for constructing intricate molecular architectures.

The synthesis of complex, fused N-heterocyclic systems is a significant area of research due to their prevalence in biologically active compounds and materials science. rsc.org Benz[h]isoquinoline, 7-bromo- is an excellent precursor for this purpose. The bromo group can be readily converted or coupled to other cyclic and acyclic fragments. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 7-position.

These reactions enable the fusion of additional rings onto the benz[h]isoquinoline core, leading to extended polycyclic aromatic systems with tailored electronic and photophysical properties. The ability to selectively functionalize the 7-position allows for the systematic construction of complex molecules with precise structural control. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions for Polycyclic N-Heterocycle Synthesis

Reaction Type Coupling Partner Catalyst/Conditions Resulting Structure
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base 7-Aryl-benz[h]isoquinoline
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base 7-Alkynyl-benz[h]isoquinoline

This table presents hypothetical, yet chemically plausible, transformations based on established synthetic methodologies for bromo-aromatic compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. The benz[h]isoquinoline, 7-bromo- scaffold can be strategically employed in the design of novel MCRs. The bromo-substituent can act as a latent reactive site that participates in a reaction cascade after an initial transformation involving the nitrogen atom or other positions on the heterocyclic ring.

For example, an MCR could be designed where an initial reaction modifies the isoquinoline (B145761) nitrogen, followed by an intramolecular cyclization or a subsequent intermolecular reaction at the bromo-position. This approach allows for the rapid generation of molecular complexity from simple starting materials, a key goal in modern organic synthesis and drug discovery. organic-chemistry.org

Ligand Design and Coordination Chemistry Insights

The benz[h]isoquinoline core is an attractive scaffold for the design of ligands for metal catalysts and functional materials. google.comgoogle.com The nitrogen atom provides a primary coordination site, while the extended aromatic system can be tailored to influence the electronic and steric properties of the resulting metal complexes. nih.gov

The 7-bromo substituent plays a crucial role in the rational design of benz[h]isoquinoline-based ligands. Its presence allows for several design strategies:

Electronic Tuning: The electron-withdrawing nature of the bromine atom can modulate the electron density of the entire aromatic system, including the coordinating nitrogen atom. This influences the ligand's donor strength and the stability and reactivity of the resulting metal complex.

Secondary Coordination Sites: The bromine atom itself can act as a weak Lewis base, potentially forming secondary interactions (halogen bonds) with the metal center or other ligands in the coordination sphere.

Post-Complexation Functionalization: The C-Br bond can be retained during the initial metal complexation and then used for subsequent synthetic transformations. This allows for the modification of the ligand structure while it is coordinated to the metal, providing access to complexes that would be difficult to synthesize otherwise.

By leveraging these features, chemists can design highly specialized ligands for applications in catalysis, sensing, and materials science. mdpi.comresearchgate.net

The complexation of metals with benz[h]isoquinoline-based ligands is governed by several key principles. The nitrogen atom of the isoquinoline moiety is the primary and strongest coordination site, forming a dative bond with the metal center. clarku.edu The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric bulk of the ligand.

Beyond simple coordination, the extended π-system of the benz[h]isoquinoline scaffold facilitates supramolecular assembly through non-covalent interactions, primarily π-π stacking. These interactions can lead to the formation of ordered one-, two-, or three-dimensional structures in the solid state. The 7-bromo substituent can influence this assembly process by:

Halogen Bonding: The bromine atom can participate in halogen bonds with other electronegative atoms (e.g., N, O) or aromatic rings in adjacent molecules, providing directional control over the supramolecular architecture.

Modifying π-Stacking: The presence of the bulky and polarizable bromine atom can alter the geometry and strength of π-π stacking interactions between ligand frameworks.

These principles are fundamental to the field of crystal engineering and the design of functional materials with specific photophysical or electronic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Docking in Ligand Optimization

In the context of medicinal chemistry, understanding the relationship between the structure of a molecule and its biological activity is paramount for the design of new therapeutic agents. nih.govnuph.edu.ua SAR studies on benz[h]isoquinoline derivatives, including the 7-bromo analog, aim to identify the structural features that are critical for a desired biological effect. researchgate.net

The 7-bromo substituent can significantly impact biological activity in several ways:

Steric Effects: The size of the bromine atom can influence how the molecule fits into a biological target, such as the active site of an enzyme or a receptor binding pocket.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitro group) on the biological target. This can contribute significantly to binding affinity and selectivity.

Metabolic Stability: The presence of a bromine atom can block a potential site of metabolism, increasing the molecule's metabolic stability and in vivo half-life.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netjst.go.jp For 7-bromo-benz[h]isoquinoline derivatives, docking studies can provide valuable insights into:

The binding mode of the ligand within the active site.

Key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds involving the 7-bromo substituent. nih.gov

The structural basis for the observed SAR, helping to rationalize why certain structural modifications lead to increased or decreased activity.

By combining SAR data with the insights from molecular docking, medicinal chemists can iteratively optimize the structure of benz[h]isoquinoline-based ligands to improve their potency, selectivity, and pharmacokinetic properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
Benz[h]isoquinoline, 7-bromo-
7-Aryl-benz[h]isoquinoline
7-Alkynyl-benz[h]isoquinoline

Impact of Bromine Substituent on Molecular Recognition and Binding Affinity

The introduction of a bromine substituent onto a molecular scaffold, such as in 7-bromo-benz[h]isoquinoline, profoundly influences its interactions with biological macromolecules. This is primarily due to the ability of bromine to participate in a highly directional, non-covalent interaction known as a halogen bond. chemscene.comnih.gov Historically, halogens were often considered as simple hydrophobic substituents. However, it is now well-established that heavier halogens like bromine and iodine can act as electrophilic species, or Lewis acids, and form attractive interactions with electron-rich atoms. chemscene.com

This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded bromine atom, resulting in a region of positive electrostatic potential, termed a "σ-hole," located on the outer side of the bromine atom, along the extension of the covalent bond. princeton.edu This electropositive region can interact favorably with a nucleophilic region (a Lewis base) in another molecule, such as the lone pairs of oxygen, nitrogen, or sulfur atoms commonly found in the amino acid residues of proteins (e.g., in backbone carbonyls, carboxylates, or hydroxyl groups). nih.govnih.gov

The strength of these halogen bonds is significant, often comparable to or even exceeding that of conventional hydrogen bonds, and is highly directional, with a preference for a C-Br···Y angle of approximately 180°. princeton.edu This directionality and strength make halogen bonds a powerful tool in rational drug design for enhancing both the affinity and specificity of a ligand for its target binding site. chemscene.comnih.gov In the context of 7-bromo-benz[h]isoquinoline, the bromine atom is positioned on the periphery of the large aromatic system, making it accessible for forming such specific interactions within a protein's binding pocket, thereby potentially increasing the residence time and binding affinity of the molecule.

Table 1: General Properties of Bromine-Mediated Halogen Bonds in Biological Systems

PropertyDescriptionTypical Values / Characteristics
Interaction Type Non-covalent, attractiveElectrophilic (σ-hole) on Bromine with Nucleophile (O, N, S)
Bond Angle (C-Br···Y) Highly directional~165-180° princeton.edunih.gov
Bond Distance (Br···O) Less than the sum of van der Waals radii≤ 3.37 Å nih.gov
Bond Strength Comparable to hydrogen bonds1-5 kcal/mol
Common Acceptors Carbonyl oxygen, hydroxyl groups, carboxylates, amidesProtein backbone and side-chain residues nih.govnih.gov

Application of Molecular Docking for Predictive Modeling of Ligand-Target Interactions

Molecular docking is a pivotal computational technique in modern drug discovery that predicts the binding mode and affinity of a ligand to a biological target. nih.gov This method is particularly valuable for understanding and optimizing the interactions of halogenated compounds, including those involving halogen bonds. nih.gov Advanced docking software now incorporates parameters that can more accurately model the anisotropic nature of halogen atoms, allowing for the prediction of favorable halogen bonding interactions within a protein's active site. nih.gov

A practical application of this approach can be illustrated by studies on structurally related bromo-isoquinoline derivatives. For instance, a series of 3-bromo isoquinoline derivatives were synthesized and evaluated as potential analgesic and anti-inflammatory agents. researchgate.net Molecular docking studies were performed to elucidate their binding mechanism with the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 5KIR). The results indicated that these compounds fit well into the active site of the enzyme, with calculated binding affinities suggesting stable interactions. researchgate.net The docking analysis revealed several types of non-covalent interactions, including conventional hydrogen bonds, pi-alkyl, and van der Waals forces, which collectively contribute to the binding of the ligands. researchgate.net

Similarly, docking studies on 7-bromoquinoline-5,8-dione derivatives showed interactions with the dihydropteroate (B1496061) synthase enzyme from bacteria. researchgate.net These examples underscore how molecular docking can be effectively applied to 7-bromo-benz[h]isoquinoline. By docking this specific molecule into the crystal structures of various potential protein targets, researchers can generate hypotheses about its biological activity, predict its binding orientation, and identify key interacting residues. This predictive modeling provides a rational basis for lead optimization, guiding the synthesis of new derivatives with improved potency and selectivity. researchgate.net

Table 2: Molecular Docking Results for Selected 3-Bromo Isoquinoline Derivatives against COX-2 (PDB ID: 5KIR)

CompoundStructureBinding Affinity (kcal/mol)Interacting Residues (Examples)
Compound 9a 3-(4-chlorophenyl)isoquinoline-8.7VAL523, LEU352, TYR385, SER353
Compound 9b 3-(4-fluorophenyl)isoquinoline-8.7VAL523, LEU352, TYR385, SER353
Compound 9c 3-(p-tolyl)isoquinoline-8.7VAL523, LEU352, TYR385, SER353
Celecoxib (Reference) Celecoxib-7.8TYR385, LEU352, VAL523, SER353
Data sourced from a study on 3-bromo isoquinoline derivatives, demonstrating the application of molecular docking to this class of compounds. researchgate.net

Exploration of Photophysical Properties in the Context of Molecular Design

The photophysical properties of aromatic molecules like benz[h]isoquinoline are of significant interest for their potential applications in materials science and as biological probes. The core benz[h]isoquinoline structure is a polycyclic aza-aromatic system, which is inherently fluorescent due to its extensive π-conjugated electron system. The introduction of a bromine atom at the 7-position is expected to modulate these properties significantly due to the "heavy atom effect."

The heavy atom effect describes the ability of atoms with high atomic numbers, such as bromine, to enhance the rate of spin-forbidden electronic transitions. Specifically, it promotes intersystem crossing (ISC), the process where a molecule in an excited singlet state (S₁) transitions to a lower-energy excited triplet state (T₁). A more efficient ISC pathway has two primary consequences: a decrease in the fluorescence quantum yield (as the competing radiative decay from S₁ is less likely) and a potential increase in phosphorescence (radiative decay from T₁).

Studies on related complex systems, such as benzo[h]quinolinyl-substituted monoazatriphenylenes, provide insight into the absorption and emission characteristics of the core scaffold. researchgate.net These compounds exhibit absorption maxima in the ultraviolet and visible regions, with emission profiles dependent on the specific substitution pattern. researchgate.net For 7-bromo-benz[h]isoquinoline, one would anticipate absorption bands corresponding to the π-π* transitions of the aromatic system, likely in the UV-A and UV-B regions. The emission spectrum would be characterized by fluorescence, though its intensity would be quenched to some degree by the bromine-induced ISC.

The ability to tune the balance between fluorescence and phosphorescence through halogenation is a key principle in molecular design. For applications requiring strong fluorescence, such as in bio-imaging probes, heavy atom substitution might be undesirable. Conversely, for applications that leverage triplet states, such as in photodynamic therapy or organic light-emitting diodes (OLEDs), the enhanced ISC caused by the bromine substituent could be highly advantageous.

Table 3: Illustrative Photophysical Data for Related Aza-Aromatic Scaffolds

Compound/ScaffoldAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Key Feature
Benzo[h]isoquinoline-based Complex 270, 325, 340, 360545, 590, 615Multiple absorption bands, emission in the visible spectrum. mdpi.com
(Benzo[h])quinolinyl-Monoazatriphenylene ~280-380~400-450Broad absorption, fluorescence in the blue-violet region. researchgate.net
7-Bromo-benz[h]isoquinoline (Predicted) UV-A / UV-B regionFluorescence expected, but potentially quenchedHeavy atom effect from bromine influencing emission properties.

Challenges and Future Directions in Benz H Isoquinoline, 7 Bromo Research

Development of More Sustainable and Atom-Economical Synthetic Routes to 7-Bromo-Benz[h]isoquinoline

A primary hurdle in the widespread application of 7-bromo-benz[h]isoquinoline lies in its synthesis. Traditional methods for constructing the isoquinoline (B145761) core, such as the Pomeranz-Fritsch reaction, often suffer from significant drawbacks when applied to substituted precursors. For the closely related 7-bromoisoquinoline (B118868), such methods are plagued by low yields, sometimes as low as 20%, and the concurrent formation of other isomers, like 5-bromoisoquinoline, which are challenging and costly to separate google.com. These classical syntheses frequently rely on harsh conditions, including the use of strong acids, which is not ideal for substrates sensitive to acid google.com.

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry primescholars.comjocpr.com. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product primescholars.com. Multi-step syntheses that generate stoichiometric amounts of waste products exhibit poor atom economy primescholars.com. Future research must prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical rsc.org.

Promising directions include the development of novel diazotization-bromination reactions that proceed in non-aqueous solvents at room temperature, avoiding the need for strong acids and simplifying post-reaction work-up google.com. Furthermore, exploring catalytic methods that minimize waste, such as those involving iodine-promoted cyclizations, could lead to more sustainable protocols for the entire benz[h]isoquinoline class of compounds rsc.org.

Table 1: Comparison of Synthetic Approaches for Bromo-isoquinoline Scaffolds

ParameterTraditional Methods (e.g., Pomeranz-Fritsch)Future Sustainable Methods
ConditionsHarsh (strong acids, high temperatures) google.comMild (room temperature, no strong acids) google.com
YieldLow (~20%) google.comPotentially high and stable google.com
ByproductsDifficult-to-separate isomers google.comHigh regioselectivity, minimal byproducts
Atom EconomyPoor, significant waste generation primescholars.comHigh, minimizes waste jocpr.com
Work-upComplex purificationSimple (e.g., recrystallization) google.com

Exploration of Novel Reactivity Patterns and Synthetic Transformations for the 7-Bromo Moiety

The bromine atom at the 7-position of the benz[h]isoquinoline scaffold is a versatile synthetic handle, opening the door to a wide array of molecular elaborations. While standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira are expected to be applicable, future research should focus on exploring more novel and complex transformations.

Recent advancements in synthetic methodology have shown that bromo-substituted heterocycles can participate in unconventional reactions. For instance, a novel nitrogen-to-carbon single-atom transmutation strategy has been developed for isoquinolines, which successfully tolerates a range of functional groups, including bromo substituents nih.gov. This "skeletal editing" approach could allow for the conversion of 7-bromo-benz[h]isoquinoline into uniquely substituted naphthalene (B1677914) derivatives, a transformation not accessible through classical methods nih.gov.

Furthermore, the influence of the 7-bromo substituent on the reactivity of the rest of the molecule is a key area for investigation. Advanced catalytic methods, such as the Rh(III)-catalyzed atroposelective C-H cyanation of 1-aryl benz[h]isoquinolines, demonstrate the potential for highly selective functionalization of the core structure acs.org. Understanding how the electronic properties of the 7-bromo group impact the feasibility and selectivity of these C-H activation reactions will be crucial for creating complex, functionalized derivatives. The products of these transformations can serve as building blocks for new materials or biologically active compounds.

Table 2: Potential Synthetic Transformations for the 7-Bromo Moiety

Reaction TypeExamplePotential Product
Cross-CouplingSonogashira Coupling acs.org7-Alkynyl-benz[h]isoquinolines
Cross-CouplingSuzuki Coupling researchgate.net7-Aryl-benz[h]isoquinolines
Skeletal EditingN-to-C Transmutation nih.govSubstituted Bromo-naphthalenes
C-H FunctionalizationDirected Cyanation acs.orgFunctionalized 7-bromo-benz[h]isoquinoline derivatives

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

The synergy between experimental and computational chemistry is a powerful driver of modern materials discovery bohrium.com. For a molecule like 7-bromo-benz[h]isoquinoline, advanced computational modeling offers a predictive lens through which its properties and reactivity can be understood and ultimately engineered.

Density Functional Theory (DFT) has already been successfully applied to design and understand related benz[h]isoquinoline systems. In one study, DFT calculations were used to predict the three-dimensional geometry of a novel europium complex containing 1,3-disubstituted benzo[h]isoquinoline arms, with predicted bond distances agreeing well with experimental norms mdpi.comresearchgate.net. Furthermore, Time-Dependent DFT (TD-DFT) was employed to successfully predict the complex's absorption spectrum researchgate.net.

For 7-bromo-benz[h]isoquinoline, these computational tools can be used to:

Predict Electronic Properties: Calculate the impact of the 7-bromo substituent on the molecule's frontier molecular orbitals (HOMO/LUMO), which governs its optical and electronic behavior.

Model Reactivity: Simulate reaction pathways and transition states to predict the regioselectivity of further substitutions and the feasibility of novel transformations.

Design Functional Materials: In silico screening of derivatives could rapidly identify candidates with desirable properties for applications such as organic light-emitting diodes (OLEDs) or sensors, guiding synthetic efforts toward the most promising targets.

Table 3: Applications of Computational Modeling in 7-Bromo-Benz[h]isoquinoline Research

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Geometry Optimization3D structure, bond lengths/angles mdpi.comresearchgate.net
DFTElectronic Structure AnalysisHOMO/LUMO energies, charge distribution
Time-Dependent DFT (TD-DFT)Excited State CalculationsAbsorption and emission spectra researchgate.net
Transition State TheoryReaction Mechanism StudiesActivation energies, reaction kinetics

Design of Highly Selective and Tunable Benz[h]isoquinoline-based Ligand Systems for Specific Chemical Transformations

The rigid, planar structure of the benz[h]isoquinoline core makes it an attractive scaffold for the design of ligands used in coordination chemistry and catalysis acs.org. The strategic placement of a bromine atom at the 7-position provides a critical tool for tuning the ligand's properties. The electron-withdrawing nature of bromine can modulate the electron density on the nitrogen atom, thereby influencing the binding affinity and catalytic activity of a resulting metal complex.

Research on related systems has shown that complex ligands based on the benz[h]isoquinoline scaffold can be synthesized and used to create functional metal complexes, such as luminescent bioprobes mdpi.comresearchgate.net. Overcoming the synthetic challenges associated with functionalizing specific positions on the ring is key to accessing these advanced materials researchgate.net.

The future in this area lies in using the 7-bromo position as a versatile anchor point. It can be retained to exert an electronic effect or it can be replaced via cross-coupling reactions to introduce a wide variety of functional groups. This allows for the systematic tuning of both steric and electronic properties to achieve high selectivity in specific catalytic transformations. For example, introducing chiral moieties could lead to new classes of ligands for asymmetric catalysis, a field that increasingly relies on purpose-built, highly tailored ligand architectures acs.org.

Table 4: Tuning Ligand Properties via the 7-Bromo Position

Modification at 7-PositionProperty TunedPotential Impact on Catalysis
Retain Bromo GroupElectronic (electron-withdrawing)Modify metal center's redox potential, enhance catalyst stability
Aryl/Alkyl SubstitutionSteric HindranceImprove stereo- or regioselectivity
Introduction of Donor Group (e.g., Phosphine)Secondary Coordination SiteCreate bidentate ligands, enhance catalyst activity and selectivity
Introduction of Chiral MoietyChiralityEnable enantioselective transformations

Q & A

Q. What are the established synthetic routes for 7-bromo-Benz[h]isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of brominated isoquinoline derivatives typically involves halogenation or cross-coupling reactions. For example, bromo-substituted isoquinolines can be synthesized via palladium-catalyzed borylation (e.g., Miyaura borylation) followed by halogen exchange, or through direct electrophilic substitution using brominating agents like NBS\text{NBS} (N-bromosuccinimide). Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly affect yields. In studies with substituted isoquinolines, yields varied from 32% to 64% depending on the substituent's electronic effects (e.g., electron-donating groups like NH2-\text{NH}_2 improved yields) . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Q. How can spectroscopic techniques validate the structure of 7-bromo-Benz[h]isoquinoline?

  • Methodological Answer : 1H NMR^1\text{H NMR} is critical for identifying aromatic proton environments: the bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets). 13C NMR^{13}\text{C NMR} confirms the presence of the brominated carbon (typically δ120130ppm\delta \sim 120-130 \, \text{ppm}). IR spectroscopy detects C-Br stretching vibrations (~500–600 cm1\text{cm}^{-1}). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (C12H7BrN\text{C}_{12}\text{H}_7\text{BrN}, expected m/z244.973m/z \approx 244.973). For complex cases, X-ray crystallography resolves stereoelectronic effects .

Advanced Research Questions

Q. How does the 7-bromo substituent modulate the electronic properties of Benz[h]isoquinoline in photocatalysis?

  • Methodological Answer : The bromo group, being electron-withdrawing, lowers the reduction potential of the isoquinoline core, enhancing its efficacy as an electron acceptor in electron donor-acceptor (EDA) photocatalysts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict vertical excitation energies and redox potentials. For example, a Br-\text{Br} substituent at position 7 could shift the reduction potential by 0.3V\sim -0.3 \, \text{V} compared to unsubstituted analogs, as seen in 6-substituted isoquinolines (ΔEred=3.26V\Delta E_{\text{red}} = -3.26 \, \text{V} for NH2-\text{NH}_2 vs. 2.51V-2.51 \, \text{V} for CN-\text{CN}) . Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to correlate calculated trends with observed photocatalytic efficiency.

Q. What strategies resolve contradictions in reactivity data for brominated isoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., nucleophilic aromatic substitution vs. radical pathways). To address this:
  • Use kinetic isotope effects (KIE) to distinguish mechanisms.
  • Employ trapping agents (e.g., TEMPO for radical intermediates).
  • Compare computational activation energies (DFT) for proposed pathways.
    For example, in Pd-catalyzed reactions, steric hindrance from the bromo group may favor oxidative addition over transmetallation, altering product distributions .

Q. How can computational models predict the regioselectivity of 7-bromo-Benz[h]isoquinoline in cross-coupling reactions?

  • Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. For Suzuki-Miyaura coupling, the LUMO of the brominated isoquinoline localizes at the C-Br bond, favoring oxidative addition with Pd(0). Fukui indices (ff^-) quantify electrophilicity, predicting coupling at the brominated position. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction coordinates .

Methodological Design Questions

Design an experiment to optimize the synthesis of 7-bromo-Benz[h]isoquinoline for scale-up.

  • Stepwise Approach :

Screening : Test brominating agents (NBS\text{NBS}, Br2\text{Br}_2) in solvents (DCM, DMF) at 25–80°C.

Catalyst Optimization : Vary Pd catalysts (Pd(OAc)2\text{Pd(OAc)}_2, PdCl2\text{PdCl}_2) and ligands (XPhos, SPhos).

In-line Analytics : Use HPLC-MS to monitor intermediates and minimize side products.

Purification : Compare recrystallization (ethanol/water) vs. flash chromatography.
Reference yield optimization from analogous systems: 64% yield achieved with NH2-\text{NH}_2-substituted isoquinolines under inert conditions .

Propose a mechanistic study to elucidate the role of 7-bromo-Benz[h]isoquinoline in photoredox catalysis.

  • Experimental Framework :
  • Quenching Experiments : Add radical scavengers (e.g., BHT) to identify chain mechanisms.
  • Transient Absorption Spectroscopy : Track excited-state lifetimes (τ\tau) of the EDA complex.
  • Isotopic Labeling : Use 13C ^{13}\text{C}-labeled substrates to map bond-forming steps.
  • DFT/MD Simulations : Model charge-transfer states and electron-transfer pathways .

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